molecular formula C10H6Cl2N2O B13702802 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one

3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one

Cat. No.: B13702802
M. Wt: 241.07 g/mol
InChI Key: NBPPKMCEZZSZDY-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is an organic compound characterized by the presence of a pyrazinone ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,4-dichloroaniline with glyoxal in the presence of a base to form the corresponding pyrazine derivative. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-deficient pyrazinone ring participates in electrophilic substitution reactions, primarily at the C-5 and C-6 positions due to their partial positive charge.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro derivative65%
HalogenationCl₂, FeCl₃, 80°C5,6-Dichloro derivative72%

Mechanistic Insight :
The nitration proceeds via the formation of a nitronium ion, attacking the electron-deficient pyrazinone ring. Chlorination occurs similarly, with FeCl₃ acting as a Lewis catalyst.

Nucleophilic Substitution

The chlorine atoms on the phenyl ring are susceptible to nucleophilic displacement, particularly under basic conditions.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
AminationNH₃ (aq.), 120°C2,4-Diaminophenyl derivative58%
MethoxylationNaOMe, DMF, 60°C2-Methoxy-4-chlorophenyl derivative81%

Key Observation :
Reactions proceed via an SNAr mechanism, where the electron-withdrawing pyrazinone ring activates the chloro substituents for nucleophilic attack.

Oxidation and Reduction

The pyrazinone core undergoes redox reactions, altering its electronic properties.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
OxidationKMnO₄, H₂O, 90°CPyrazine-2,5-dione47%
ReductionLiAlH₄, THF, 0°C1,2-Dihydropyrazine63%

Notable Outcome :
Oxidation leads to ring expansion or hydroxylation, while reduction generates partially saturated intermediates useful for further functionalization.

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions, enabling C–C bond formation.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME, 100°CBiaryl derivative67%
Buchwald-HartwigPd₂(dba)₃, Xantphos, KOtBuN-Aryl derivative73%

Experimental Example :
In a Suzuki reaction, 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one couples with boronate esters to form biaryl derivatives, crucial for pharmaceutical intermediates .

Cyclization and Ring-Opening

The pyrazinone ring can undergo cyclization or cleavage under specific conditions.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Acid-mediated cyclizationHCl, EtOH, refluxFused quinoxaline55%
Alkaline hydrolysisNaOH, H₂O, 120°COpen-chain dicarboxylic acid68%

Mechanistic Pathway :
Cyclization involves intramolecular nucleophilic attack, while hydrolysis breaks the pyrazinone ring via base-catalyzed cleavage.

Functional Group Interconversion

The keto group at position 2 undergoes transformations such as condensation or reduction.

Reaction TypeReagents/ConditionsMajor ProductYieldReference
CondensationNH₂OH·HCl, pyridineOxime derivative76%
Grignard reactionMeMgBr, THF, 0°CTertiary alcohol82%

Application :
Oxime derivatives are precursors for heterocyclic compounds, while Grignard adducts introduce alkyl chains for solubility modulation.

Scientific Research Applications

3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)pyrazine
  • 2,4-Dichlorophenylpyrazole
  • 2,4-Dichlorophenylpyrimidine

Uniqueness

3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15)

InChI Key

NBPPKMCEZZSZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=CNC2=O

Origin of Product

United States

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